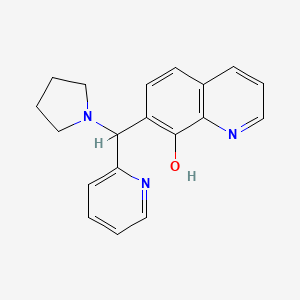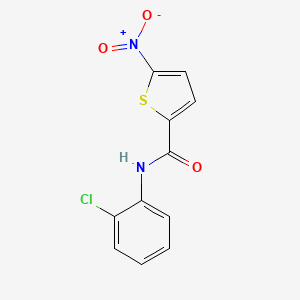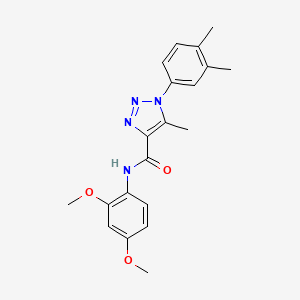
3-Hydroxy-3,3-di(4-methoxyphenyl)propanenitrile
Descripción general
Descripción
3-Hydroxy-3,3-di(4-methoxyphenyl)propanenitrile, commonly known as DPPN, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. DPPN is a nitrile derivative of diarylpropanoids, which are natural compounds found in plants.
Aplicaciones Científicas De Investigación
DPPN has been shown to have potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DPPN has been studied for its anti-inflammatory and anti-cancer properties. Studies have shown that DPPN inhibits the growth of cancer cells and reduces inflammation in animal models. In agriculture, DPPN has been studied for its potential use as a herbicide. DPPN has been shown to inhibit the growth of weeds and has low toxicity to non-target organisms. In materials science, DPPN has been studied for its potential use in organic electronics due to its high electron mobility.
Mecanismo De Acción
The mechanism of action of DPPN is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in cells. Studies have shown that DPPN inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer growth. DPPN has also been shown to inhibit the activity of the proteasome, a cellular pathway involved in protein degradation.
Biochemical and Physiological Effects
DPPN has been shown to have various biochemical and physiological effects in animal models. Studies have shown that DPPN reduces the levels of inflammatory cytokines in the blood, indicating its anti-inflammatory properties. DPPN has also been shown to reduce tumor growth in animal models of cancer. In addition, DPPN has been shown to have low toxicity to non-target organisms, indicating its potential use as a herbicide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DPPN in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of using DPPN in lab experiments include its limited solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are many future directions for research on DPPN. In medicine, further studies are needed to fully understand the mechanism of action of DPPN and its potential use as an anti-cancer and anti-inflammatory agent. In agriculture, further studies are needed to determine the effectiveness of DPPN as a herbicide and its potential impact on non-target organisms. In materials science, further studies are needed to determine the potential use of DPPN in organic electronics and other applications.
Conclusion
In conclusion, DPPN is a chemical compound that has potential applications in various fields such as medicine, agriculture, and materials science. The synthesis of DPPN involves a cyclization reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base catalyst. DPPN has been shown to have anti-inflammatory and anti-cancer properties, inhibit the growth of weeds, and have potential use in organic electronics. Further research is needed to fully understand the mechanism of action of DPPN and its potential applications.
Propiedades
IUPAC Name |
3-hydroxy-3,3-bis(4-methoxyphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-7-3-13(4-8-15)17(19,11-12-18)14-5-9-16(21-2)10-6-14/h3-10,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUIJIGXURBWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC#N)(C2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium 3-[(tetrahydro-2H-pyran-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2541256.png)
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2541258.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2541262.png)
![2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2541263.png)
![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)
![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)

![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)


